molecular formula C15H16N6O4 B2650344 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 2034370-15-3

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No. B2650344
M. Wt: 344.331
InChI Key: GJFSUQAOBWRVAX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an oxadiazole ring and a pyridine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyridine ring is often involved in substitution reactions, and the oxadiazole ring can participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups and overall structure. For example, the presence of the pyridine and oxadiazole rings could potentially affect its solubility, stability, and reactivity .

Scientific Research Applications

Kinase Inhibitors

One significant area of application for similar compounds involves their role as kinase inhibitors. For instance, novel derivatives have been synthesized and evaluated for their inhibitory activities against specific kinases, demonstrating potential in antitumor activities. These studies often include structure-activity relationship (SAR) analyses to optimize the compounds' efficacy against cancer cell lines, highlighting the potential of such molecules in cancer therapy. For example, Liu et al. (2020) synthesized and evaluated a series of 4-phenoxypyridine derivatives for their in vitro inhibitory activities against c-Met kinase, showing moderate to good antitumor activities against various cancer cell lines (Liu et al., 2020).

Antimicrobial Activity

Compounds related to the specified chemical structure have been synthesized and tested for their antimicrobial efficacy. These compounds often exhibit potent to moderate activity against a range of bacteria and fungi, contributing valuable insights into the development of new antimicrobial agents. For instance, Gaonkar et al. (2006) synthesized a series of novel oxadiazoles, demonstrating significant inhibition against various microbial strains, indicating their potential as antimicrobial agents (Gaonkar et al., 2006).

Pharmacological Screening

Moreover, these compounds undergo extensive pharmacological screening to assess their potential in treating various diseases. This includes evaluating their antimicrobial, antitumor, antioxidant, and antidiabetic activities among others. Dey et al. (2022) conducted in vitro pharmacological screening of certain derivatives, revealing significant antimicrobial and antioxidant activities, underscoring the compounds' therapeutic potential (Dey et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound would likely depend on its specific physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential applications, and detailed physical and chemical properties. Additionally, research could be conducted to optimize its synthesis and improve its properties .

properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O4/c1-2-24-12-6-3-9(7-16-12)14-18-13(25-21-14)8-17-15(23)10-4-5-11(22)20-19-10/h3,6-7H,2,4-5,8H2,1H3,(H,17,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFSUQAOBWRVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=NNC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

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